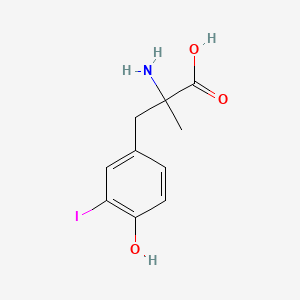
3-Iodo-alpha-methyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-alpha-methyltyrosine, also known as this compound, is a useful research compound. Its molecular formula is C10H12INO3 and its molecular weight is 321.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Brain Tumor Imaging
IMT has been extensively studied for its efficacy in imaging brain tumors. Research indicates that IMT is preferentially taken up by tumor cells compared to normal brain tissue. A significant study involving SPECT imaging with 123I-labeled IMT demonstrated its ability to differentiate between tumor types and assess tumor metabolism effectively . The uptake of IMT correlates with the presence of amino acid transporters that are often upregulated in cancerous tissues.
Lung Cancer Diagnosis
In non-small cell lung cancer (NSCLC), IMT SPECT has shown promise in detecting and staging tumors. A study evaluated 44 IMT SPECT studies in patients with histologically confirmed NSCLC, revealing that IMT could effectively monitor treatment response and tumor recurrence . The tracer's uptake patterns were analyzed pre- and post-radiotherapy, providing insights into tumor viability.
Carcinoid Tumors
IMT has also been applied in the diagnosis of carcinoid tumors. A comparative study using IMT scintigraphy against octreotide scintigraphy indicated that IMT could detect metastatic lesions more effectively, particularly when correlated with biochemical markers of serotonin metabolism . The uptake of IMT in carcinoid tissues suggests its potential role in evaluating tumor activity.
Pharmacokinetics and Mechanisms of Action
The pharmacokinetics of IMT reveal important insights into its accumulation and excretion patterns. Studies have shown that renal accumulation of radioiodinated IMT is significantly higher than that of other radiolabeled compounds, facilitating kidney imaging as well . The rapid urinary excretion observed post-administration indicates a favorable profile for diagnostic imaging.
Transport Mechanisms
The transport mechanisms underlying IMT uptake involve specific amino acid transport systems, particularly the L-type amino acid transporter (LAT1), which is often overexpressed in various tumors . This characteristic makes IMT a valuable tool for targeting malignant tissues during imaging procedures.
Case Studies and Clinical Findings
Several case studies have highlighted the clinical utility of IMT:
- A patient study involving 10 individuals with different brain tumors demonstrated that IMT SPECT could provide critical information regarding tumor metabolism and treatment efficacy .
- In lung cancer patients, follow-up imaging with IMT allowed for the assessment of treatment response, correlating changes in uptake with survival outcomes .
Comparative Data Table
Propiedades
Número CAS |
779-96-4 |
|---|---|
Fórmula molecular |
C10H12INO3 |
Peso molecular |
321.11 g/mol |
Nombre IUPAC |
2-amino-3-(4-hydroxy-3-iodophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12INO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15) |
Clave InChI |
KPOIUSXAPUHQNA-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)I)(C(=O)O)N |
Key on ui other cas no. |
14684-02-7 |
Secuencia |
X |
Sinónimos |
123I-IMT 3-(123I)iodo-L-alpha-methyl tyrosine 3-(125I)iodo-alpha-methyl-L-tyrosine 3-iodo-alpha-methyltyrosine 3-iodo-alpha-methyltyrosine, (DL)-isomer 3-iodo-alpha-methyltyrosine, (L)-isomer 3-iodo-alpha-methyltyrosine, 123I-labeled 3-iodo-alpha-methyltyrosine, 123I-labeled, (L)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (D)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (DL)-isomer 3-iodo-alpha-methyltyrosine, 131I-labeled, (L)-isomer L-3-(123)I-iodo alpha-methyltyrosine L-3-iodo alpha-methyltyrosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















